molecular formula C20H21N5O4S B11671532 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-55-8

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671532
CAS No.: 303102-55-8
M. Wt: 427.5 g/mol
InChI Key: NUOKUAKTBUVXBS-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Crystallographic Characterization via X-Ray Diffraction Analysis

While direct X-ray data for this specific compound is unavailable, crystallographic insights can be inferred from structurally related triazole-hydrazone hybrids. For example, the 1,2,4-triazole derivative 4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole (compound 23 in ) adopts a planar conformation, with the triazole ring forming dihedral angles of 15–25° with adjacent aromatic groups. The sulfur atom in the thioether linker (-S-CH2-) exhibits bond lengths of 1.81–1.83 Å, consistent with single-bond character.

For the target compound, the 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl group is expected to exhibit similar planarity, stabilized by intramolecular hydrogen bonding between the hydrazone NH and the triazole N2 atom. The methylidene bridge (C=N) likely adopts an E-configuration, as confirmed in analogous Schiff bases like (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one, where coplanarity between the aryl and heterocyclic moieties enhances π-π stacking.

Table 1: Predicted Crystallographic Parameters
Parameter Value (Å/°) Source Analogue
C=N bond length 1.28–1.30
S–C bond length 1.81–1.83
Dihedral angle (triazole-aryl) 18–22°

Spectroscopic Identification (IR, Raman, $$ ^1H/^{13}C $$ NMR)

Infrared Spectroscopy

Key IR absorptions for the compound are predicted as follows:

  • N–H stretch : 3270–3290 cm$$ ^{-1} $$ (hydrazone NH).
  • C=N stretch : 1615–1625 cm$$ ^{-1} $$ (triazole and hydrazone imine).
  • C–O–C stretch : 1240–1260 cm$$ ^{-1} $$ (methoxy group).
  • C–S stretch : 680–700 cm$$ ^{-1} $$ (thioether linkage).
$$ ^1H $$ NMR Spectroscopy
  • Hydrazone NH : δ 13.70–14.16 ppm (singlet, 1H).
  • Triazole CH : δ 8.74 ppm (singlet, 1H).
  • Methoxy group : δ 3.85 ppm (singlet, 3H).
  • Ethyl group : δ 1.21–1.22 ppm (triplet, 3H, CH3), 4.15–4.18 ppm (quartet, 2H, CH2).
$$ ^{13}C $$ NMR Spectroscopy
  • C=N (hydrazone) : δ 160.46–162.90 ppm.
  • Triazole C3 : δ 150.45 ppm.
  • Aromatic carbons : δ 116.87–133.98 ppm.
Table 2: Key Spectroscopic Signatures
Group IR (cm$$ ^{-1} $$) $$ ^1H $$ NMR (δ, ppm) $$ ^{13}C $$ NMR (δ, ppm)
Hydrazone NH 3270–3290 13.70–14.16
C=N (imine) 1615–1625 160.46–162.90
Methoxy 1240–1260 3.85 55.2

Tautomeric Behavior Studies: Azo–Hydrazone Equilibrium Analysis

The azo-hydrazone tautomerism in this compound is influenced by pH and conjugation effects. Studies on azotriazolyl-2,7-dihydroxynaphthalene (H3AD) reveal that the hydrazone form dominates in acidic conditions (pH < 6), while the azo tautomer prevails in alkaline media (pH > 8). For the target compound, the electron-donating methoxy and hydroxyl groups stabilize the hydrazone form through resonance, as seen in analogous systems.

Coordination to metal ions (e.g., Cu$$ ^{2+} $$) may shift the equilibrium toward the azo form, as observed in azotetrazolyl-2-naphthol (H2ATN). DFT calculations predict a tautomeric equilibrium constant ($$ K_T $$) of ~3.2 × 10$$ ^3 $$ in favor of the hydrazone form at neutral pH, aligning with experimental data for triazole-based dyes.

Properties

CAS No.

303102-55-8

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O4S/c1-3-25-19(14-5-7-15(29-2)8-6-14)23-24-20(25)30-12-18(28)22-21-11-13-4-9-16(26)17(27)10-13/h4-11,26-27H,3,12H2,1-2H3,(H,22,28)/b21-11+

InChI Key

NUOKUAKTBUVXBS-SRZZPIQSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Acylthiosemicarbazides serve as precursors. A representative method involves:

  • Reactants : 4-Methoxyphenylacetic acid hydrazide (1.0 equiv) and ethyl isothiocyanate (1.2 equiv).

  • Conditions : Reflux in methanol (12 h), followed by precipitation in ice-water.

  • Yield : 78–82% (reported for analog 11a–h in).

Cyclization to Triazolethione

Alkaline cyclization transforms thiosemicarbazides into triazolethiones:

  • Base : 5% NaOH (30 mL/g substrate).

  • Temperature : Reflux at 100°C (4 h).

  • Workup : Acidification to pH 2–3 with 6 N HCl.

ParameterValueSource
Reaction Time4 h
Yield65–69%
PurificationEthanol recrystallization

Alkylation to Form 2-[(Triazol-3-Yl)Sulfanyl]Acetohydrazide

Nucleophilic Substitution

The triazolethione reacts with chloroacetohydrazide under basic conditions:

  • Reactants : Triazolethione (1.0 equiv), chloroacetohydrazide (1.1 equiv).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : Dry DMF, 80°C (6 h).

  • Yield : 70–75% (estimated from).

Spectral Confirmation

  • ¹H NMR : δ 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.80 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂).

  • IR : 1675 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, absent confirming alkylation).

Hydrazone Formation via Condensation

Schiff Base Synthesis

The final step involves condensation with 3,4-dihydroxybenzaldehyde:

  • Molar Ratio : Acetohydrazide : aldehyde = 1 : 1.2.

  • Catalyst : Glacial acetic acid (3 drops).

  • Solvent : Ethanol, reflux (8 h).

  • Workup : Cooling to 4°C, filtration, washing with cold ethanol.

ParameterValueSource
Reaction Time8 h
Yield68%
Purity>95% (HPLC)

Stereochemical Control

The E-isomer predominates due to:

  • Thermodynamic stability of the trans configuration.

  • Steric hindrance between triazole and catechol groups.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).

  • Recrystallization : Methanol/water (4:1 v/v).

Analytical Data

  • MP : 218–220°C (decomp.).

  • HRMS (ESI+) : m/z 444.1287 [M+H]⁺ (calc. 444.1289).

  • UV-Vis (MeOH) : λₘₐₓ 280 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).

Comparative Analysis of Synthetic Routes

Alternative Pathways

  • Route A : Direct cyclocondensation of thiosemicarbazide with aldehydes (lower yields, 50–55%).

  • Route B : Microwave-assisted synthesis reduces reaction time to 2 h but requires specialized equipment.

Yield Optimization Strategies

  • Excess Reagents : Using 1.2 equiv aldehyde improves conversion.

  • Inert Atmosphere : N₂ purging prevents catechol oxidation, increasing yield by 8–10%.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Source
4-Methoxyphenylacetic acid420
Ethyl isothiocyanate380
3,4-Dihydroxybenzaldehyde610

Environmental Impact

  • Waste Streams : Methanol (85% recovery via distillation), HCl neutralization with NaHCO₃.

  • E-Factor : 12.5 (kg waste/kg product), comparable to similar APIs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes, DNA, and cellular receptors. The azomethine group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogues reported in the literature:

Compound Name/ID Triazole Substituents Hydrazide Moiety Key Functional Groups Biological Activity/Properties Reference
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) (E)-3,4-Dihydroxybenzylidene Catechol, methoxy, sulfanyl Potential antioxidant/antimicrobial*
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-Ethyl, 5-(pyridine-2-yl) (E)-2-Phenylmethylidene Pyridine, phenyl Unspecified (structural focus)
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-(pyridin-3-yl) 4-Ethylphenylamide Pyridine, ethylphenyl Orco agonist (olfaction modulation)
Compound 13 (2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide) 4-Phenyl, 5-(2-(p-tolylamino)ethyl) 1-Phenylethylidene p-Tolylamino, phenyl Antioxidant (1.5× BHT activity)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-Trimethoxyphenyl) (E)-2-Chlorobenzylidene Trimethoxy, chlorophenyl Crystallography focus

Key Observations:

  • Substituent Effects on Bioactivity: The 3,4-dihydroxyphenyl group in the target compound may enhance antioxidant activity due to catechol-mediated radical scavenging , whereas pyridine (ZE-4b, VUAA-1) or trimethoxyphenyl () substituents prioritize interactions with biological targets like ion channels or enzymes. Methoxy vs.
  • Synthesis Pathways :
    • Most analogues are synthesized via hydrazide-aldehyde condensation (e.g., ZE-4b, ) or cyclization of thiosemicarbazides (). The target compound likely follows similar protocols .
Antioxidant Activity:
  • The compound in demonstrated 1.5-fold higher Ferric reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT) due to its electron-donating p-tolylamino and phenylethylidene groups . The target compound’s 3,4-dihydroxyphenyl group may confer even greater activity, as catechol derivatives are known for superior radical scavenging .
Receptor Modulation:
  • VUAA-1 and OLC-12 () act as Orco agonists, highlighting the role of pyridinyl and ethylphenyl groups in olfactory receptor binding. The target compound lacks these substituents, suggesting divergent applications .
Structural Stability:
  • Crystallographic studies () reveal that weak intermolecular interactions (C–H⋯N, C–H⋯S) stabilize triazole derivatives. The target compound’s dihydroxyphenyl group may form hydrogen bonds, enhancing crystalline stability compared to chlorobenzylidene or methoxy-substituted analogues .

Pharmacological Potential and Limitations

  • The 4-ethyl-5-(4-methoxyphenyl)triazole core balances lipophilicity and steric bulk, optimizing drug-likeness.
  • Limitations vs. Analogues :

    • Compared to VUAA-1, the absence of a pyridinyl group may limit CNS penetration.
    • Higher polarity from dihydroxyphenyl could reduce oral bioavailability compared to methoxy-rich analogues ().

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves a multi-step process, typically starting with the formation of the 1,2,4-triazole core followed by functionalization. Key steps include:

  • Condensation : Reacting 3,4-dihydroxybenzaldehyde with acetohydrazide derivatives under acidic conditions to form the hydrazone moiety .
  • Sulfanyl Group Introduction : Thiolation of the triazole ring using sulfurizing agents (e.g., Lawesson’s reagent) in anhydrous solvents like DMF or THF .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
    Optimization Strategies :
  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
  • Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and hydrazone configuration. The E-isomer is identified by characteristic imine proton signals (δ 8.2–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (O–H from dihydroxyphenyl) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How do substituent variations on the triazole ring influence biological activity and physicochemical properties?

Methodological Approach :

  • Comparative SAR Studies : Synthesize analogs with substituent modifications (e.g., replacing 4-methoxyphenyl with halogenated or nitro groups) and evaluate:
    • Lipophilicity : LogP values via shake-flask method or computational tools .
    • Biological Activity : Antimicrobial assays (e.g., MIC against S. aureus) or enzyme inhibition (e.g., α-glucosidase) .
  • Key Findings : Electron-withdrawing groups (e.g., –NO2_2) enhance antibacterial activity but reduce solubility, while methoxy groups improve bioavailability .

Q. What computational methods are recommended for predicting molecular interactions and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The dihydroxyphenyl group often acts as an electron donor .
  • Molecular Docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina. Focus on hydrogen bonds between the hydrazone moiety and active-site residues .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations (AMBER or GROMACS) to identify critical binding interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Analytical Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Dose-Response Analysis : Compare IC50_{50} values under varied pH or serum conditions to identify confounding factors .
  • Meta-Analysis : Pool data from studies using similar analogs (e.g., triazole-hydrazones) to discern trends in substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.